(Z)-Ascaridole (Z)-Ascaridole Ascaridole, also known as ascapurin or ascaricum, belongs to the class of organic compounds known as 1, 2-dioxanes. These are organic compounds containing 1, 2-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 2. Ascaridole exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ascaridole is primarily located in the membrane (predicted from logP). Outside of the human body, ascaridole can be found in cardamom, fruits, and lambsquarters. This makes ascaridole a potential biomarker for the consumption of these food products.
Ascaridole is a p-menthane monoterpenoid that is p-menth-2-ene with a peroxy group across position 1 to 4. It has a role as an antinematodal drug, a plant metabolite and an antileishmanial agent. It is a p-menthane monoterpenoid, an organic peroxide and an organic heterobicyclic compound.
Brand Name: Vulcanchem
CAS No.: 512-85-6
VCID: VC0519470
InChI: InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3/t9-,10+/m0/s1
SMILES: CC(C)C12CCC(C=C1)(OO2)C
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

(Z)-Ascaridole

CAS No.: 512-85-6

Inhibitors

VCID: VC0519470

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(Z)-Ascaridole - 512-85-6

CAS No. 512-85-6
Product Name (Z)-Ascaridole
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (1R,4R)-1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene
Standard InChI InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3/t9-,10+/m0/s1
Standard InChIKey MGYMHQJELJYRQS-UHFFFAOYSA-N
Isomeric SMILES CC(C)[C@]12CC[C@](C=C1)(OO2)C
SMILES CC(C)C12CCC(C=C1)(OO2)C
Canonical SMILES CC(C)C12CCC(C=C1)(OO2)C
Appearance Solid powder
Melting Point 3.3°C
Physical Description Liquid
Description Ascaridole, also known as ascapurin or ascaricum, belongs to the class of organic compounds known as 1, 2-dioxanes. These are organic compounds containing 1, 2-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 2. Ascaridole exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ascaridole is primarily located in the membrane (predicted from logP). Outside of the human body, ascaridole can be found in cardamom, fruits, and lambsquarters. This makes ascaridole a potential biomarker for the consumption of these food products.
Ascaridole is a p-menthane monoterpenoid that is p-menth-2-ene with a peroxy group across position 1 to 4. It has a role as an antinematodal drug, a plant metabolite and an antileishmanial agent. It is a p-menthane monoterpenoid, an organic peroxide and an organic heterobicyclic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Ascaridole; NSC 406266; NSC-406266; NSC406266
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10: Krutz NL, Hennen J, Korb C, Schellenberger MT, Gerberick GF, Blömeke B. Activation of the Endoperoxide Ascaridole Modulates Its Sensitizing Capacity. Toxicol Sci. 2015 Oct;147(2):515-23. doi: 10.1093/toxsci/kfv148. Epub 2015 Jul 15. PubMed PMID: 26185204.
11: Hu X, Chu Y, Ma G, Li W, Wang X, Mo H, Yin Q, Guo J, Ma X, Zhou S. Simultaneous determination of ascaridole, p-cymene and α-terpinene in rat plasma after oral administration of Chenopodium ambrosioides L. by GC-MS. Biomed Chromatogr. 2015 Nov;29(11):1682-6. doi: 10.1002/bmc.3479. Epub 2015 Apr 21. PubMed PMID: 25900777.
12: Pastor J, García M, Steinbauer S, Setzer WN, Scull R, Gille L, Monzote L. Combinations of ascaridole, carvacrol, and caryophyllene oxide against Leishmania. Acta Trop. 2015 May;145:31-8. doi: 10.1016/j.actatropica.2015.02.002. Epub 2015 Feb 17. PubMed PMID: 25697866.
13: Harraz FM, Hammoda HM, El Ghazouly MG, Farag MA, El-Aswad AF, Bassam SM. Chemical composition, antimicrobial and insecticidal activities of the essential oils of Conyza linifolia and Chenopodium ambrosioides. Nat Prod Res. 2015;29(9):879-82. doi: 10.1080/14786419.2014.988714. Epub 2014 Dec 11. PubMed PMID: 25495783.
14: Baananou S, Bagdonaite E, Marongiu B, Piras A, Porcedda S, Falconieri D, Boughattas NA. Supercritical CO₂ extract and essential oil of aerial part of Ledum palustre L.--Chemical composition and anti-inflammatory activity. Nat Prod Res. 2015;29(11):999-1005. doi: 10.1080/14786419.2014.965167. Epub 2014 Nov 27. PubMed PMID: 25427723.
15: Monzote L, Pastor J, Scull R, Gille L. Antileishmanial activity of essential oil from Chenopodium ambrosioides and its main components against experimental cutaneous leishmaniasis in BALB/c mice. Phytomedicine. 2014 Jul-Aug;21(8-9):1048-52. doi: 10.1016/j.phymed.2014.03.002. Epub 2014 Apr 24. PubMed PMID: 24768411.
16: Avila-Blanco ME, Rodríguez MG, Moreno Duque JL, Muñoz-Ortega M, Ventura-Juárez J. Amoebicidal Activity of Essential Oil of Dysphania ambrosioides (L.) Mosyakin & Clemants in an Amoebic Liver Abscess Hamster Model. Evid Based Complement Alternat Med. 2014;2014:930208. doi: 10.1155/2014/930208. Epub 2014 Mar 16. PubMed PMID: 24757495; PubMed Central PMCID: PMC3976796.
17: Christoffers WA, Blömeke B, Coenraads PJ, Schuttelaar ML. The optimal patch test concentration for ascaridole as a sensitizing component of tea tree oil. Contact Dermatitis. 2014 Sep;71(3):129-37. doi: 10.1111/cod.12199. Epub 2014 Mar 20. PubMed PMID: 24645715.
18: Bossou AD, Mangelinckx S, Yedomonhan H, Boko PM, Akogbeto MC, De Kimpe N, Avlessi F, Sohounhloue DC. Chemical composition and insecticidal activity of plant essential oils from Benin against Anopheles gambiae (Giles). Parasit Vectors. 2013 Dec 3;6:337. doi: 10.1186/1756-3305-6-337. PubMed PMID: 24298981; PubMed Central PMCID: PMC3866997.
19: Monzote L, García M, Pastor J, Gil L, Scull R, Maes L, Cos P, Gille L. Essential oil from Chenopodium ambrosioides and main components: activity against Leishmania, their mitochondria and other microorganisms. Exp Parasitol. 2014 Jan;136:20-6. doi: 10.1016/j.exppara.2013.10.007. Epub 2013 Oct 31. PubMed PMID: 24184772.
20: Ronzani F, Saint-Cricq P, Arzoumanian E, Pigot T, Blanc S, Oelgemöller M, Oliveros E, Richard C, Lacombe S. Immobilized organic photosensitizers with versatile reactivity for various visible-light applications. Photochem Photobiol. 2014 Mar-Apr;90(2):358-68. doi: 10.1111/php.12166. Epub 2013 Oct 25. PubMed PMID: 24033260.
PubChem Compound 12308625
Last Modified Nov 11 2021
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